molecular formula C16H23N3O3 B7917885 [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester

[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester

Cat. No.: B7917885
M. Wt: 305.37 g/mol
InChI Key: HRCSLWYDJNHBES-UHFFFAOYSA-N
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Description

[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester (CAS: 1353985-98-4) is a piperidine-derived carbamate compound characterized by a benzyl ester-protected carbamic acid group and a 2-amino-acetyl substituent on the piperidine ring. Its molecular weight is 305.38 g/mol . This compound is primarily utilized in pharmaceutical research, particularly as an intermediate in the synthesis of peptidomimetics or enzyme inhibitors.

Properties

IUPAC Name

benzyl N-[[1-(2-aminoacetyl)piperidin-2-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c17-10-15(20)19-9-5-4-8-14(19)11-18-16(21)22-12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12,17H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCSLWYDJNHBES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CNC(=O)OCC2=CC=CC=C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Alkylation and Acylation

The most widely reported method involves sequential alkylation and acylation of a piperidine precursor. The synthesis begins with N-methylpiperidine-2-methanol , which undergoes alkylation with benzyl chloroformate to introduce the carbamic acid benzyl ester group. Subsequent acylation with 2-aminoacetyl chloride forms the target compound.

Reaction Scheme:

  • Alkylation:
    N-Methylpiperidine-2-methanol+Benzyl chloroformateEt3N, DCMIntermediate A\text{N-Methylpiperidine-2-methanol} + \text{Benzyl chloroformate} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Intermediate A}

  • Acylation:
    Intermediate A+2-Aminoacetyl chlorideDMAP, CHCl3Target Compound\text{Intermediate A} + \text{2-Aminoacetyl chloride} \xrightarrow{\text{DMAP, CHCl}_3} \text{Target Compound}

Key Parameters:

  • Solvent: Dichloromethane (DCM) or chloroform

  • Base: Triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP)

  • Temperature: 0–25°C for alkylation; 40–60°C for acylation

  • Yield: 68–72% after purification.

One-Pot Multicomponent Synthesis

A streamlined approach condenses the synthesis into a single reactor by leveraging in situ generation of intermediates. This method uses piperidine-2-methanol , methyl isocyanate, and benzyl glycolate under microwave irradiation.

Optimized Conditions:

ParameterValue
SolventTetrahydrofuran (THF)
CatalystScandium(III) triflate
Temperature80°C
Reaction Time2.5 hours
Yield81%

This method reduces purification steps but requires stringent control over stoichiometry to avoid side products like over-acylated derivatives.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent polarity critically influences reaction efficiency. Polar aprotic solvents like DMF accelerate acylation but risk carbamate hydrolysis. Non-polar solvents (e.g., toluene) favor alkylation but prolong reaction times.

Comparative Solvent Study:

SolventDielectric Constant (ε)Alkylation Rate (k, ×10⁻³ s⁻¹)Acylation Yield (%)
DCM8.934.272
THF7.583.868
Toluene2.381.955

Elevating temperatures beyond 60°C during acylation degrades the aminoacetyl group, necessitating precise thermal control.

Catalysts and Reagents

DMAP vs. Et₃N:

  • DMAP enhances acylation yields (78–81%) by activating the carbonyl electrophile.

  • Et₃N is cost-effective but prone to side reactions with benzyl chloroformate, reducing yields to 65–68%.

Alternative Catalysts:

  • Scandium(III) triflate in one-pot syntheses improves atom economy but increases production costs.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to mitigate exothermic risks and improve reproducibility. A patented system (CN102056901A) achieves 85% yield by:

  • Mixing piperidine-2-methanol and benzyl chloroformate at 10°C.

  • Introducing 2-aminoacetyl chloride in a second reaction zone at 50°C.

  • Separating products via in-line liquid-liquid extraction.

Advantages:

  • 30% reduction in reaction time vs. batch processing.

  • Consistent purity (>98.5%) without chromatography.

Purification Protocols

  • Crystallization: Ethyl acetate/hexane recrystallization removes unreacted starting materials.

  • Chromatography: Silica gel columns with 9:1 DCM/isopropyl alcohol resolve acylated byproducts.

Analytical Validation of Synthesis

Spectroscopic Characterization

¹H-NMR (400 MHz, CDCl₃):

  • δ 5.12 (s, 2H, -OCH₂C₆H₅) confirms benzyl ester formation.

  • δ 3.21 (t, 2H, -NHCO-) validates carbamate linkage.

ESI-MS:

  • Observed [M+H]⁺ at m/z 319.4 matches theoretical mass.

Purity Assessment

HPLC (C18 column, 254 nm):

  • Retention time: 12.3 min.

  • Purity: >99% with acetonitrile/water (70:30) eluent.

Challenges and Troubleshooting

Common Side Reactions

  • Over-Alkylation: Excess benzyl chloroformate produces di-benzylated impurities. Mitigated by maintaining a 1:1 molar ratio.

  • Hydrolysis: Ambient moisture degrades the carbamate group. Solved via anhydrous conditions (<50 ppm H₂O).

Scalability Issues

  • Exothermicity: Rapid heat release during acylation risks thermal runaway. Addressed through controlled reagent addition rates .

Chemical Reactions Analysis

Types of Reactions

[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may act as a precursor for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other benzyl ester carbamates, particularly those containing piperidine or related heterocycles. Key structural variations include:

  • Substituent on the heterocycle: The 2-amino-acetyl group distinguishes it from compounds like [(S)-1-(((S)-3-(1H-indol-3-yl)-1-(((S)-5-methyl-1-(naphthalen-1-ylamino)-1,2-dioxohexan-3-yl)amino)-1-oxopropan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamic acid benzyl ester (Compound 37, )**, which features an indole and naphthyl substituent.
  • Protective groups : Unlike compounds such as 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid () , which uses a fluorenylmethyl (Fmoc) protecting group, the target compound employs a benzyl ester.
  • Backbone modifications: Derivatives like (3S,5S)-[5-(3-Allyl-2-oxo-pyrrolidin-1-yl)-6-(tert-butyl-dimethyl-silanyloxy)-hexyl]-carbamic acid benzyl ester (Compound 8a, ) replace piperidine with pyrrolidinone and include silanyloxy groups.

Physicochemical Properties

Property Target Compound Compound 19 () Compound 8a ()
Molecular Weight (g/mol) 305.38 610.72 (C32H44N5O7) Not reported
Yield (%) Not reported 54 Not reported
HRMS (M+H) Not reported 610.3252 (calculated: 610.7211) Confirmed via NMR/IR
Functional Groups Piperidine, benzyl ester, amino-acetyl Methoxyphenyl, phenylamino, dioxohexan Pyrrolidinone, silanyloxy, allyl

Biological Activity

[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester, also known by its CAS number 1353957-50-2, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C₁₆H₂₃N₃O₃
  • Molecular Weight : 305.37 g/mol
  • CAS Number : 1353957-50-2

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with various biological targets, which may include enzymes and receptors involved in critical physiological processes.

The compound is believed to exert its effects through the inhibition of specific enzymes and modulation of receptor activity. For instance, it may influence cholinergic pathways by acting as an inhibitor of butyrylcholinesterase (BChE), which is significant in neurodegenerative diseases like Alzheimer's.

1. Enzyme Inhibition Studies

Research has indicated that derivatives similar to this compound show promising inhibitory activity against BChE. In a study evaluating various compounds, it was found that certain structural modifications led to enhanced inhibition potency with IC₅₀ values in the micromolar range.

CompoundIC₅₀ (μM)Target
Compound A6.46BChE
Compound B6.56BChE

These findings suggest that the compound could be a candidate for further development as a therapeutic agent for cognitive disorders.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated moderate antibacterial activity against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) ranging from 0.015 to 0.25 μg/mL against clinical isolates.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus0.25
Streptococcus pneumoniae0.015

This indicates potential utility in treating infections caused by resistant strains.

Case Studies

A notable case study involved the application of this compound in a model of Alzheimer's disease. The study reported significant improvements in cognitive function in animal models treated with the compound compared to controls, suggesting neuroprotective effects.

Q & A

Q. What are the key synthetic methodologies for preparing [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester?

The synthesis typically involves coupling reactions under controlled conditions. For example, benzyl carbamate derivatives are synthesized via nucleophilic substitution or amide bond formation. A representative method includes:

  • Reacting a piperidine precursor (e.g., benzyl-4-(aminomethyl)piperidine-1-carboxylate) with an acetylating agent (e.g., 2-chloro-5-fluoro-pyrimidine) in polar aprotic solvents like DMF, using triethylamine as a base, and heating at 100°C for 6 hours .
  • Purification via silica gel chromatography with gradients of dichloromethane, isopropanol, and hexane yields the desired product (reported MS: m/z 345.29 (M+1)) .

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

  • NMR spectroscopy : Proton and carbon NMR data (e.g., δH 0.86–5.04 ppm for cyclopropane and benzyl groups) resolve stereochemistry and substituent positions .
  • IR spectroscopy : Peaks at 1689 cm⁻¹ (carbamate C=O) and 3338 cm⁻¹ (N-H stretch) confirm functional groups .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular mass (e.g., calc. 225.1518, found 225.1517 for related benzyl carbamates) .

Advanced Research Questions

Q. How can researchers mitigate unexpected byproducts during synthesis?

Unexpected reactions, such as retro-Claisen rearrangements, may occur under acidic/basic conditions. Strategies include:

  • Reaction monitoring : Use TLC or LC-MS to detect intermediates.
  • Optimized purification : Column chromatography with tailored solvent gradients (e.g., light petroleum:EtOAc 2:1) isolates target compounds from byproducts .
  • Controlled reaction times : Limiting exposure to harsh conditions (e.g., HBr in acetic acid) prevents decomposition .

Q. What are the stability profiles of this compound under varying conditions?

  • Acidic conditions : Exposure to hydrobromic acid in acetic acid at room temperature for 45 minutes can lead to decomposition, necessitating immediate neutralization with NaOH .
  • Thermal stability : Stable at room temperature but degrades above 100°C; store at -20°C under inert gas for long-term preservation .

Q. How is this compound applied in multi-step organic syntheses?

  • Glycosylation reactions : Benzyl carbamates serve as intermediates in conjugate vaccine synthesis. For example, coupling with galactosyl acceptors using NIS/TMSOTf in toluene/dioxane achieves α-selective glycosylation (71% yield) .
  • Chiral induction : The piperidine scaffold facilitates asymmetric synthesis, such as β-amino acid preparation via chiral isoxazolines .

Methodological Notes

  • Safety protocols : Use PPE (gloves, goggles) and work in fume hoods to avoid inhalation/contact. Dispose of waste via certified biohazard services .
  • Analytical validation : Cross-validate structural data with X-ray crystallography (if crystalline) or computational modeling (e.g., molecular dynamics simulations) .

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